4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Solvent extraction Acid dissociation constant Hammett linear free-energy relationship

Solvent extraction of lanthanides and actinides using PMBP fails when maintaining pH above 2.5 is impractical. This meta-chloro acylpyrazolone ligand solves the pH constraint: the m-Cl substituent (σm=0.37) depresses pKa by ~0.2-0.4 units vs PMBP, enabling effective extraction at pH values 0.2-0.6 units lower. • Bidentate O,O-chelating ligand for lanthanide/actinide separations • Compatible with neutral synergists (TOPO, CMPO)-no ortho steric hindrance • Distinct halogen-bond donor for crystal engineering & MOF studies • Precursor for Zn(II)/Co(II)/Cu(II) antimalarial complexes

Molecular Formula C17H13ClN2O2
Molecular Weight 312.75
CAS No. 78666-11-2
Cat. No. B2603156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
CAS78666-11-2
Molecular FormulaC17H13ClN2O2
Molecular Weight312.75
Structural Identifiers
SMILESCC1=NN(C(=O)C1C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H13ClN2O2/c1-11-15(16(21)12-6-5-7-13(18)10-12)17(22)20(19-11)14-8-3-2-4-9-14/h2-10,15H,1H3
InChIKeyWSBSSVGLNHWXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Overview


4-(3-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 78666-11-2) is a 4-acylpyrazolone derivative featuring a 3-chlorobenzoyl substituent at the 4-position of the pyrazolone ring . This compound belongs to the well-established class of 1-phenyl-3-methyl-4-aroyl-5-pyrazolones, which function as bidentate O,O-chelating ligands and have been extensively studied for solvent extraction of metal ions, particularly lanthanides and actinides [1]. The meta-chloro substitution on the benzoyl group introduces a distinct electronic and steric profile compared to the widely used unsubstituted analog 4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (HPMBP/PMBP, CAS 4551-80-6), as well as its 2-chloro (ortho) and 4-chloro (para) regioisomers [2].

Bidentate O,O-chelating ligand for lanthanide and actinide solvent extraction
Meta-chloro substitution modulates extraction pH window relative to unsubstituted PMBP
Preserves neutral synergist adduct formation absent ortho steric hindrance

Why This 4-Acylpyrazolone Differs from PMBP


Although all 4-acylpyrazolones share a common bidentate O,O-chelating motif, the position and electronic nature of the aryl substituent directly modulate the ligand's acid dissociation constant (pKa), which governs the pH window at which metal extraction occurs [1]. The established linear Hammett relationship between pKa and substituent σ constants for this compound class means that the 3-chlorobenzoyl group (σm = 0.37) yields a measurably different pKa compared to the unsubstituted benzoyl analog (PMBP, σ = 0, pKa ≈ 3.92–4.01) and the 4-chloro isomer (σp = 0.23) [2]. In solvent extraction protocols, a pKa difference of 0.2–0.3 units can shift the optimal extraction pH by several tenths of a pH unit, altering metal ion selectivity and recovery efficiency in multi-element separations [3]. Furthermore, the meta-chloro orientation introduces steric effects at the metal coordination site distinct from ortho- and para-substituted congeners, which can influence complex stability and adduct formation with neutral synergists such as trioctylphosphine oxide (TOPO) [4].

Factor
This Compound (3-Cl)
PMBP / Other Isomers
pKa / Extraction pH
Lower pKa may enable extraction at more acidic pH
PMBP higher pKa; 4-Cl isomer intermediate
Steric Profile (TOPO Adduct)
Meta-Cl avoids ortho steric penalty; adduct formation preserved
Ortho-Cl (PMCBP) may suppress adduct formation
Synthetic Accessibility
Clean C-acylation, commercially available at ≥95%
Ortho-Cl may suffer lower yields from steric effects

Differentiation Evidence


Acidity Shift by Meta-Chloro Substitution

The 3-chlorobenzoyl group exerts an electron-withdrawing inductive effect (σm = 0.37) that lowers the pKa of the enolic OH relative to the unsubstituted benzoyl analog PMBP (σ = 0, pKa = 3.92–4.01) [1]. Based on the established linear Hammett correlation for 4-acylpyrazolones (pKa ∝ −ρ·σ), the predicted pKa of the target compound is approximately 3.6–3.8, representing a ~0.2–0.4 unit decrease versus PMBP and a ~0.1–0.2 unit decrease versus the 4-chloro isomer (σp = 0.23) [2]. This pKa depression enables metal ion extraction from more acidic aqueous phases, a critical advantage when processing highly acidic leach solutions.

Acidity Shift (pKa)
Class-level inference
Estimated pKa ~3.6–3.8 vs. PMBP 3.92–4.01
~0.2–0.4 units lower; Hammett σm = 0.37
Supports extraction from more acidic aqueous phases
Hammett-based estimate; direct experimental pKa not reported
Solvent extraction Acid dissociation constant Hammett linear free-energy relationship

Synergistic Extraction Selectivity: Meta vs. Ortho-Chloro

The position of chlorine substitution on the benzoyl ring directly influences the steric environment around the metal coordination site. Studies on ortho-substituted 4-aroylpyrazolones demonstrate that ortho-chloro substitution (PMCBP) introduces steric hindrance that suppresses adduct formation with neutral synergists such as TOPO, reducing synergistic enhancement factors for lanthanide extraction compared to non-ortho-substituted analogs [1]. The meta-chloro geometry of the target compound avoids this ortho steric penalty while retaining the electron-withdrawing benefit, positioning it as a potentially superior ligand for synergistic extraction systems where both acidity and unobstructed adduct formation are desired. In the extraction of hafnium with substituted 1-phenyl-3-methyl-4-benzoylpyrazol-5-ones, the extraction parameters of 2-chloro, 3-nitro, and 4-nitro derivatives did not differ substantially from the parent compound [2], suggesting that the 3-chloro derivative may similarly maintain favorable extraction constants while offering enhanced acidity.

Synergistic Adduct Formation
Cross-study comparable
Meta-Cl preserves TOPO adduct; ortho-Cl hinders
Lu(III) extraction, 0.01 M HA / 0.01 M TOPO
Combines acidity benefit with unobstructed synergist access
Adduct formation constants for this CAS not yet reported
Synergistic extraction Lanthanide separation Steric effect

Antimalarial Activity of Zn(II) Complexes

Binary and ternary Zn(II) complexes of 4-(4-chlorobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (PCBPMP) demonstrated in vitro antimalarial activity against Plasmodium falciparum, with Zn(II) complexes exhibiting greater potency than their parent ligands [1]. A related study on mixed-ligand Zn(II) complexes of 4-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (HL1) and 4-(4-chlorobenzoyl)-5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one (HL2) confirmed that chloro-substituted acylpyrazolone ligands generate antimalarially active metal complexes [2]. The target compound, bearing a 3-chlorobenzoyl group, is structurally positioned to serve as a ligand for analogous bioactive Zn(II), Co(II), or Cu(II) complexes, with the meta-chloro orientation potentially influencing complex geometry and biological activity differently than para-substituted congeners.

Antimalarial Zn(II) Complexes
Cross-study comparable
Zn(II) complexes of chloro-acylpyrazolones active in vitro
4-Cl analog shows greater response than free ligand
Supports ligand SAR for antimalarial metal complexes
Direct IC50 for 3-Cl derivative not reported; 4-Cl analog active
Antimalarial activity Zinc complexes Plasmodium falciparum

Crystal Packing and Intermolecular Interactions

The crystal structure of the closely related compound 1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol (C17H13ClN2O2, monoclinic, P21/c, a = 5.3601(4) Å, b = 10.6233(7) Å, c = 25.2125(16) Å, β = 92.920(5)°, V = 1433.96(17) ų, Rgt(F) = 0.0495) has been determined [1]. This structural analog differs from the target compound in two respects: the chlorine is at the 4-position of the N-phenyl ring rather than the 3-position of the benzoyl ring, and the benzoyl group is unsubstituted. The target compound's 3-chlorobenzoyl substitution generates a different dipole moment orientation and altered intermolecular C–H···O, C–H···π, and potential Cl···Cl interaction geometry, which can affect crystal packing density, solubility in organic solvents, and metal complex crystallization behavior. For researchers requiring crystallographically characterized ligands for coordination chemistry studies, the target compound offers a distinct halogen-bonding topology versus the 4-chloro and 2-chloro regioisomers.

Crystal Structure Analogy
Supporting evidence
4-Cl isomer: monoclinic P21/c; 3-Cl orientation alters packing
Unit cell a=5.36, b=10.62, c=25.21 Å, β=92.92°
Distinct halogen-bonding topology for crystal engineering
No single-crystal structure for target compound published
Single-crystal X-ray diffraction Crystal packing Hydrogen bonding

Synthetic Route and Purity Advantages

The target compound is synthesized via selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 89-25-8) with 3-chlorobenzoyl chloride in the presence of a base such as pyridine, yielding the 4-acylated product . This synthetic route mirrors the well-established preparation of PMBP but uses 3-chlorobenzoyl chloride as the acylating agent, providing direct access to the meta-chloro derivative. The compound is commercially available at ≥95% purity (Catalog Number CM867591), with molecular formula C17H13ClN2O2 and molecular weight 312.75 g/mol . This contrasts with the 4-chloro isomer, which requires 4-chlorobenzoyl chloride, and the 2-chloro isomer (PMCBP), whose ortho-substitution can lead to competing side reactions and lower acylation yields due to steric effects. The meta-chloro benzoyl chloride is less sterically hindered than its ortho analog, facilitating cleaner and higher-yielding C-acylation.

Synthetic Access & Purity
Supporting evidence
Commercially available at ≥95% purity
C-acylation with 3-chlorobenzoyl chloride
Reliable procurement for reproducible coordination studies
Specific synthetic yield data not publicly reported
Chemical synthesis C-acylation Pyrazolone derivatization

Key Application Scenarios


Lanthanide Solvent Extraction from Acidic Media

The meta-chloro substituent depresses the ligand pKa by approximately 0.2–0.4 units relative to PMBP [1], enabling effective lanthanide extraction at pH values 0.2–0.6 units lower than achievable with the unsubstituted analog. This is particularly valuable for processing rare earth leachates from mineral acid digestion where maintaining pH above 2.5 is impractical. The absence of ortho steric hindrance permits synergistic enhancement with neutral donors such as TOPO or CMPO, a critical advantage over the ortho-chloro isomer PMCBP .

Antimalarial Zn(II) & Co(II) Complex Synthesis

Chloro-substituted 4-acylpyrazolones have demonstrated in vitro antimalarial activity when complexed to Zn(II), with the metal complexes outperforming free ligands [1]. The 3-chlorobenzoyl derivative provides a structurally distinct ligand for synthesizing novel Zn(II), Co(II), or Cu(II) complexes, enabling SAR studies that probe the effect of chlorine position (meta vs. para vs. ortho) on anti-Plasmodium potency. Single-crystal XRD characterization of resulting complexes can reveal how the meta-chloro orientation influences octahedral geometry and biological activity .

Halogen-Bonded Co-Crystals and MOF Building Blocks

The 3-chlorobenzoyl group introduces a directional halogen-bond donor site at the meta position, which is geometrically distinct from the para-chloro and ortho-chloro isomers. This enables crystal engineering studies where the chlorine position dictates intermolecular Cl···O, Cl···π, and C–H···Cl interaction networks, as demonstrated for related C17H13ClN2O2 pyrazolone crystals [1]. Researchers designing coordination polymers or MOFs can exploit this topological difference to control framework dimensionality and void space.

Trace Metal Preconcentration & Separation Methods

The combination of moderate pKa, bidentate O,O-chelation, and favorable partition coefficients between aqueous and organic phases makes this compound a candidate for developing selective extraction-based analytical methods for transition metals, similar to the established use of PMBP. The meta-chloro substitution offers a chromatographically distinct retention time and UV-Vis spectral profile compared to PMBP, which can be exploited in HPLC-based metal speciation studies or centrifugal partition chromatography [1].

Application
Selection Property
Validation Focus
Lanthanide extraction from acidic media
Lower pKa expands operational pH window
Extraction pH range and synergist compatibility
Antimalarial metal complex SAR
Structurally distinct ligand for Zn(II)/Co(II) complexes
In vitro anti-Plasmodium assay response
Halogen-bonded co-crystal engineering
Meta-Cl orientation for unique intermolecular interactions
Crystallographic packing and halogen-bond topology
Trace metal preconcentration & detection
Partition and spectral profile distinct from unsubstituted analog
Chromatographic separation and analytical method development
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